N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS2/c1-14-10-15(2)22(16(3)11-14)27-20(30)13-31-21-8-7-19(28-29-21)23-17(4)26-24(32-23)18-6-5-9-25-12-18/h5-12H,13H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQXFFSEJQNZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyridazine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in pesticidal and pharmacological research. Key comparisons are outlined below:
Structural Analogues and Substitution Patterns
Key Structural and Functional Differences
Core Heterocycles :
- The target compound’s pyridazine-thioacetamide scaffold differs from the naphthalene-oxyacetamide cores in VU0453660/1 and the thiazole-propanamide in P1 . Pyridazine’s electron-deficient nature may enhance binding to polar targets, whereas naphthalene systems could improve lipophilicity.
The thioether linkage in the target compound may confer metabolic stability relative to the ester or amide bonds in analogs.
Biological Activity :
- VU0453660/1 are associated with cardiac tissue protection, likely due to interactions with ion channels or receptors , whereas P1 and related analogs exhibit pesticidal activity, possibly targeting insect nervous systems . The target compound’s biological role remains uncharacterized but could diverge significantly due to its unique structure.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step heterocyclic coupling (e.g., Suzuki-Miyaura for pyridinyl-thiazole formation) and thioacetamide conjugation, similar to methods in .
- Structure-Activity Relationships (SAR) :
- The 4-methyl-2-(pyridin-3-yl)thiazole moiety, shared with P1 , is critical for bioactivity in pesticidal compounds, suggesting the target may also interact with biological targets through this group.
- The mesityl group could reduce solubility but improve binding to hydrophobic pockets in proteins or membranes.
Biological Activity
N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- S : Sulfur
Molecular Weight : 342.47 g/mol
LogP : 3.934 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of thiazole and pyridazine moieties.
- Coupling reactions to attach the mesityl and acetamide groups.
The detailed synthesis protocols can be referenced in specific organic chemistry literature focusing on heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyridazine structures. For instance, derivatives similar to N-mesityl have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms proposed include:
- Induction of apoptosis via caspase activation.
- Inhibition of DNA synthesis, as evidenced by MTT assays and acridine orange staining methods .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis induction |
| C6 | 12.8 | DNA synthesis inhibition |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. This activity is attributed to the integrity disruption of bacterial membranes, confirmed through fluorescence spectroscopy .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Membrane disruption |
| S. aureus | 16 µg/mL | Cell lysis |
Case Studies
- Study on Anticancer Properties : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The study found that compounds with similar structures to N-mesityl showed significant inhibition of tumor growth in vitro, leading researchers to explore their potential as chemotherapeutic agents .
- Antimicrobial Evaluation : Another study focused on the antimicrobial effects of thiazole derivatives against a range of bacterial strains. The results indicated that modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting that N-mesityl could serve as a lead compound for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
